N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 893931-89-0
VCID: VC6582296
InChI: InChI=1S/C22H20ClN5OS/c1-14-7-8-19(15(2)9-14)28-21-17(11-27-28)22(26-13-25-21)30-12-20(29)24-10-16-5-3-4-6-18(16)23/h3-9,11,13H,10,12H2,1-2H3,(H,24,29)
SMILES: CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl)C
Molecular Formula: C22H20ClN5OS
Molecular Weight: 437.95

N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

CAS No.: 893931-89-0

Cat. No.: VC6582296

Molecular Formula: C22H20ClN5OS

Molecular Weight: 437.95

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide - 893931-89-0

Specification

CAS No. 893931-89-0
Molecular Formula C22H20ClN5OS
Molecular Weight 437.95
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C22H20ClN5OS/c1-14-7-8-19(15(2)9-14)28-21-17(11-27-28)22(26-13-25-21)30-12-20(29)24-10-16-5-3-4-6-18(16)23/h3-9,11,13H,10,12H2,1-2H3,(H,24,29)
Standard InChI Key GZORLDOIAPZEEC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl)C

Introduction

Structural Analysis

The compound consists of several key components:

  • Pyrazolo[3,4-d]pyrimidine Ring: This heterocyclic ring system is known for its biological activity and is often found in compounds with pharmacological interest .

  • 2,4-Dimethylphenyl Group: This substituent can influence the compound's lipophilicity and biological activity.

  • Thioacetamide Moiety: The presence of sulfur and the acetamide group can contribute to the compound's reactivity and potential biological interactions.

  • 2-Chlorobenzyl Group: This group may enhance the compound's ability to interact with biological targets due to its aromatic nature and the presence of chlorine.

Synthesis and Characterization

While specific synthesis details for N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide are not available, similar compounds are typically synthesized through multi-step reactions involving the formation of the pyrazolopyrimidine core followed by the introduction of the thioacetamide and chlorobenzyl groups. Characterization would involve techniques like NMR, IR, and mass spectrometry to confirm the structure.

Potential Applications

Compounds with similar structures have been explored for their antimicrobial, antifungal, and antitumor activities . The presence of the pyrazolopyrimidine ring and the thioacetamide group could suggest potential biological activity, although specific studies on this compound are lacking.

Data and Research Findings

Given the absence of specific data on N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, we can consider general trends in related compounds:

Compound TypeBiological ActivitySynthesis Method
PyrazolopyrimidinesAntimicrobial, AntitumorMulti-step reactions involving heterocyclic ring formation .
ThioacetamidesPotential biological interactions due to sulfur presenceTypically synthesized through thioacylation reactions.
Chlorobenzyl DerivativesEnhanced biological interactions due to aromaticity and halogenationOften synthesized via alkylation or arylation reactions.

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